But-2-yne-1-sulfonyl chloride

Description

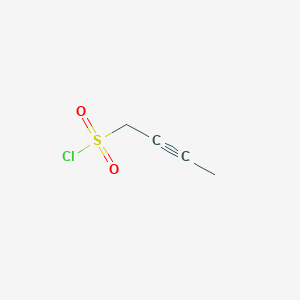

Structure

3D Structure

Properties

IUPAC Name |

but-2-yne-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWVGZDKBDNXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342209-39-5 | |

| Record name | but-2-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Representation in Academic Contexts

IUPAC Nomenclature and Preferred Trivial Names

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is but-2-yne-1-sulfonyl chloride . sigmaaldrich.com This name precisely describes the molecular structure: a four-carbon chain ("but") containing a carbon-carbon triple bond starting at the second carbon ("-2-yne"), with a sulfonyl chloride group (-SO₂Cl) attached to the first carbon ("-1-sulfonyl chloride").

While "this compound" is the formally accepted IUPAC name, no widely recognized trivial names are commonly used in academic literature. The systematic name is the preferred and most unambiguous identifier for this compound.

Chemical Abstracts Service (CAS) Registry Number and Related Databases

The Chemical Abstracts Service (CAS) has assigned the registry number 1342209-39-5 to this compound. chiralen.combldpharm.com This unique identifier is essential for database searches and unequivocal identification in scientific literature and chemical catalogs. The compound is indexed in various chemical databases, which provide access to its properties, related research, and commercial suppliers.

Table 1: Database Information for this compound

| Database/Identifier | Value |

| CAS Registry Number | 1342209-39-5 chiralen.combldpharm.com |

| Molecular Formula | C₄H₅ClO₂S bldpharm.com |

| Molecular Weight | 152.60 g/mol bldpharm.com |

| SMILES Code | CC#CCS(=O)(Cl)=O bldpharm.com |

Standardized Chemical Drawing and Structural Representation Conventions

The structure of this compound is typically represented using standard chemical drawing conventions. The linear geometry of the alkyne group (C-C≡C-C) is a critical feature. The sulfonyl chloride group is tetrahedral at the sulfur atom, bonded to two oxygen atoms, a chlorine atom, and the butynyl chain.

Figure 1: 2D and 3D Representations of this compound

A 2D chemical structure showing the connectivity of atoms. A 3D ball-and-stick model illustrating the spatial arrangement of atoms.

These representations are crucial for understanding the molecule's reactivity and interactions.

Isomeric Forms and Stereochemical Considerations within Research Literature

The alkyne moiety in this compound is linear due to the sp-hybridization of the two carbon atoms involved in the triple bond. pearson.com Consequently, geometric isomerism (cis/trans or Z/E) is not possible around this triple bond. The four atoms connected in the C-C≡C-C sequence lie in a straight line.

It is important to distinguish this compound from its constitutional isomers, such as but-1-yne-1-sulfonyl chloride or but-3-yne-1-sulfonyl chloride, where the position of the triple bond differs. guidechem.comsigmaaldrich.cnbrainly.indoubtnut.com These isomers will exhibit different chemical and physical properties.

Conformational analysis of this compound involves the study of the different spatial arrangements of atoms that result from rotation around single bonds. The key rotational barrier to consider is around the C-S bond. Research on related sulfonyl chlorides suggests that the conformational preferences can be influenced by steric and electronic effects. acs.orgconicet.gov.ar

While specific experimental or computational studies on the rotational barriers of this compound are not widely published, analysis of similar molecules like alkanesulfonyl chlorides provides insights. cdnsciencepub.com The rotation around the C-S bond would lead to different staggered and eclipsed conformations. The relative energies of these conformers would determine the most stable three-dimensional structure of the molecule. Factors such as the interaction between the methyl group at one end of the alkyne and the bulky sulfonyl chloride group at the other would play a significant role in determining the preferred conformation. Further computational modeling and spectroscopic studies would be necessary to quantify these rotational barriers and conformational preferences precisely.

Advanced Synthetic Methodologies for But 2 Yne 1 Sulfonyl Chloride

Contemporary Routes for Sulfonyl Chloride Synthesis

The preparation of sulfonyl chlorides can be achieved through several established and modern synthetic routes. These methods offer varying degrees of efficiency, substrate scope, and functional group tolerance.

Oxidative Chlorination of Thiols and Disulfides

Oxidative chlorination stands as a primary method for synthesizing sulfonyl chlorides from thiols or disulfides. preprints.orgrsc.org This transformation typically involves an oxidant and a chloride source. A variety of reagents have been developed to facilitate this conversion under mild and efficient conditions.

One effective system employs a combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid for the smooth oxidation of thiols to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org Another approach utilizes a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which serves as a mild and efficient reagent system for the direct oxidative chlorination of thiols and disulfides. organic-chemistry.org

Hydrogen peroxide, in the presence of a catalyst like zirconium tetrachloride or in combination with thionyl chloride (SOCl₂), provides a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.org These methods are often advantageous due to their use of inexpensive and readily available reagents, short reaction times, and high product purity. organic-chemistry.org For instance, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the oxidative chlorination of various sulfur compounds, including thiols and disulfides, into the corresponding arenesulfonyl chlorides. lookchem.com

Table 1: Reagents for Oxidative Chlorination of Thiols

| Oxidant/Chlorine Source | Substrate | Key Features | Reference |

| N-Chlorosuccinimide (NCS) / HCl | Thiols | Mild conditions, good yields. | organic-chemistry.org |

| Nitrate salt / Chlorotrimethylsilane | Thiols, Disulfides | High selectivity and purity. | organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Short reaction times, high yields. | organic-chemistry.org |

| H₂O₂ / SOCl₂ | Thiols | Highly reactive, excellent yields. | organic-chemistry.org |

| DCDMH | Thiols, Disulfides | Mild and effective, broad scope. | lookchem.com |

Sandmeyer-Type Reactions and Photocatalytic Alternatives

The Sandmeyer reaction offers a classic route to aryl sulfonyl chlorides from aryl diazonium salts. wikipedia.org This method involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst. acs.org A significant advancement in this area is the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid SO₂ surrogate. nih.govresearchgate.net This Sandmeyer-type chlorosulfonylation of anilines proceeds in the presence of hydrochloric acid and a copper catalyst, accommodating a wide range of anilines and allowing for either the isolation of the sulfonyl chloride or its direct conversion to a sulfonamide. nih.govorganic-chemistry.org

Recent developments have also explored photocatalytic alternatives. For example, visible-light-triggered photocatalytic reactions have been applied to trifluoromethylation reactions, suggesting potential for similar strategies in sulfonyl chloride synthesis. acs.org

Table 2: Key Features of Sandmeyer-Type Sulfonyl Chloride Synthesis

| Reagent System | Precursor | Key Advantages | Reference |

| SO₂ / CuCl | Aryl Diazonium Salt | Traditional, effective for aryl substrates. | acs.org |

| DABSO / CuCl₂ / HCl | Anilines | Uses stable SO₂ surrogate, mild conditions, broad scope. | nih.govresearchgate.net |

Halogenation of Sulfonic Acids and Salts

The direct halogenation of sulfonic acids or their corresponding salts presents another viable pathway to sulfonyl chlorides. While historically, highly corrosive reagents like fluorosulfonic acid were used for related sulfonyl fluoride (B91410) synthesis, more convenient methods have been developed. rsc.org These often involve a chloride-fluoride exchange, but the principle can be applied to chlorination. rsc.org The conversion of sulfonic acids to sulfonyl chlorides can be achieved using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is particularly useful when the sulfonic acid is readily available.

Preparation from Sulfonyl Hydrazides

Sulfonyl hydrazides have emerged as versatile precursors for the synthesis of sulfonyl chlorides. preprints.orgmdpi.com A simple and rapid method involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions to afford the corresponding sulfonyl chlorides or bromides in excellent yields. preprints.orgmdpi.com This transformation is often clean, highly selective, and allows for subsequent one-pot reactions with various nucleophiles to generate a diverse range of sulfonamides and sulfonates. mdpi.com The reaction is believed to proceed through the formation of a sulfinate intermediate, which then undergoes electrophilic substitution with NCS to yield the final sulfonyl chloride. preprints.org

Specific Adaptations for Alkynyl Sulfonyl Chlorides

The synthesis of alkynyl sulfonyl chlorides, such as but-2-yne-1-sulfonyl chloride, requires methods that are tolerant of the alkyne functionality.

Strategies for Incorporating the But-2-yne Moiety

Direct synthesis of this compound is not extensively documented in readily available literature, suggesting that a multi-step approach starting from a but-2-yne-containing precursor is likely necessary.

One potential strategy involves the synthesis of the corresponding thiol, but-2-yne-1-thiol, followed by oxidative chlorination as described in section 2.1.1. The challenge lies in the stability of the alkynyl thiol and the chemoselectivity of the oxidation process to avoid reactions at the triple bond.

Alternatively, one could envision starting with a precursor that already contains the sulfur moiety. For example, a reaction sequence could begin with the appropriate but-2-yne derivative and introduce a sulfonic acid group, which can then be halogenated. The sulfonation of activated positions is a common reaction, but applying it to an aliphatic alkyne would require specific methodologies.

A plausible route could involve the use of a suitable starting material like N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide, which has been reported in the literature. orgsyn.org While this compound is a sulfonamide, its synthesis demonstrates a method for attaching the but-2-yne group to a sulfur-containing framework. A reverse synthetic approach, starting from a but-2-yne halide and a sulfur nucleophile, could lead to a precursor suitable for conversion to the sulfonyl chloride. For instance, the reaction of an organometallic reagent derived from but-2-yne with a sulfur dioxide equivalent, followed by chlorination, represents a theoretical pathway.

The reactivity of sulfonyl chlorides with alkynes is well-documented, often leading to addition products like β-chlorovinyl sulfones. rsc.orgmagtech.com.cn This highlights the importance of carefully choosing synthetic conditions that favor the formation of the alkynyl sulfonyl chloride without promoting subsequent unwanted reactions.

Challenges in Selectivity and Yield for Alkyne-Containing Sulfonyl Chlorides

The synthesis and subsequent reactions of alkyne-containing sulfonyl chlorides are complicated by challenges in controlling selectivity and maximizing yield. The presence of the alkyne triple bond introduces issues of regio- and stereoselectivity, particularly in addition reactions.

A significant challenge arises during the halosulfonylation of alkynes, where a sulfonyl chloride is added across a triple bond. The stereochemical outcome—whether the syn-addition product (Z-isomer) or the anti-addition product (E-isomer) is formed—is highly dependent on the catalytic system employed. For instance, copper-catalyzed chlorosulfonylation of terminal alkynes typically yields (Z)-β-chlorovinyl sulfones, whereas iron-catalyzed systems favor the formation of the (E)-isomer. rsc.org This highlights a key challenge: the need to carefully select catalysts to control the geometry of the resulting alkene.

Furthermore, reactions involving the sulfonyl radical, generated from the sulfonyl chloride, and an alkyne can proceed through different pathways, including radical addition and cyclization, which can lead to a mixture of products and lower the yield of the desired compound. chim.itmagtech.com.cn For internal alkynes like the but-2-yne moiety, controlling the regioselectivity of the addition is an additional hurdle, as the two carbons of the triple bond may have similar reactivity. rsc.orgscispace.com

Table 2: Catalyst Influence on Stereoselectivity in Alkyne Chlorosulfonylation

| Catalyst System | Alkyne Type | Predominant Isomer | Reference |

|---|---|---|---|

| CuCl / Me₂S | Phenylacetylene Derivatives | (Z)-isomer | rsc.org |

| FeCl₃ | Terminal Alkynes | (E)-isomer | rsc.org |

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for synthesizing sulfonyl chlorides. These approaches emphasize the use of non-toxic reagents, alternative solvents, and recyclable catalysts.

Metal-Free Procedures

A significant advancement in the synthesis of sulfonyl derivatives involves the development of transition-metal-free reaction conditions. These methods often rely on photoredox catalysis or alternative radical initiators to avoid the use of potentially toxic and expensive heavy metals. thieme-connect.com

Table 3: Examples of Metal-Free Sulfonyl Compound Synthesis

| Reaction Type | Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Bromosulfonylation | Alkynes, Sodium Arylsulfinates, NBS | Metal-free | NBS as trigger and bromine source. | rsc.org |

| Iodosulfonylation | Alkynes, Aryl Sulfonyl Chlorides, NaI | Metal-free | Forms (E)-β-iodovinyl sulfones. | researchgate.net |

Aqueous and Alternative Solvent Systems

Replacing conventional volatile organic solvents with water or other benign alternatives is a cornerstone of green chemistry. The synthesis of sulfonyl chlorides has seen significant progress in this area.

The preparation of aryl sulfonyl chlorides has been successfully demonstrated in aqueous acidic conditions. This method offers considerable advantages over traditional procedures that use acetic acid, as it is safer, more robust, and allows the product to precipitate directly from the reaction mixture in high yield and purity. acs.org Another innovative approach uses aqueous micellar media, employing surfactants like sodium dodecyl sulfate (B86663) (SDS) to facilitate the oxidative chlorination of thiols with H₂O₂ and POCl₃. thieme-connect.com This technique allows reactions with water-insoluble organic compounds to be carried out in an aqueous environment. The use of oxone and potassium chloride (KCl) in water is another example of a clean and efficient method for converting thiols to sulfonyl chlorides. rsc.org

Catalyst Recycling and Reusability

The development of recyclable and reusable catalysts is crucial for creating sustainable and cost-effective synthetic processes. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.

In the realm of sulfonyl chloride synthesis, potassium poly(heptazine imide) (K-PHI), a heterogeneous carbon nitride photocatalyst, has been employed. This metal-free catalyst can be used to produce sulfonyl chlorides from arenediazonium salts under visible light and can be recovered and reused for several cycles without a significant loss of performance. acs.orgmpg.de

Polymer-supported reagents offer another avenue for catalyst recycling. Poly(ethylene glycol)–bound sulfonyl chloride (PEG-SO₂Cl) has been used as a recyclable dehydration agent. After the reaction, the resulting PEG-bound sulfonic acid can be precipitated, recovered, and chemically converted back into the active PEG-SO₂Cl for subsequent use. tandfonline.com Similarly, magnetic cobalt/carbon (Co/C) nanoparticles have been functionalized to carry a sulfonyl chloride reagent. These magnetic nanoparticles can be efficiently retrieved from the reaction vessel using a magnet and regenerated for multiple reaction cycles. nih.gov

Table 4: Performance of Recyclable Catalysts in Sulfonyl-Related Syntheses

| Catalyst/Reagent | Reaction Type | Recovery Method | Reusability | Reference |

|---|---|---|---|---|

| K-PHI (Photocatalyst) | Sulfonyl chloride synthesis | Filtration/Centrifugation | Stable over several rounds. | acs.orgmpg.de |

| PEG-SO₂Cl | Dehydration | Precipitation | Recycled 4 times with minimal loss in yield. | tandfonline.com |

Mechanistic Investigations of Reactions Involving But 2 Yne 1 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. This intrinsic reactivity opens up several mechanistic pathways for reactions involving this group. magtech.com.cnnih.gov

The most common reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. This process typically follows a concerted, bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com A nucleophile (Nu⁻) attacks the electrophilic sulfur center, leading to the simultaneous displacement of the chloride leaving group. organic-chemistry.org

The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile is forming a new bond to the sulfur atom as the sulfur-chlorine bond is breaking. khanacademy.org The reaction results in the formation of a new sulfonyl derivative, such as a sulfonamide (with an amine nucleophile) or a sulfonate ester (with an alcohol or alkoxide nucleophile). The rate of this reaction is dependent on the concentration of both the sulfonyl chloride and the nucleophile. masterorganicchemistry.comyoutube.com

Table 1: Key Features of the SN2-type Mechanism at the Sulfonyl Group

| Feature | Description |

|---|---|

| Mechanism Type | Bimolecular Nucleophilic Substitution (SN2-type) |

| Rate Law | Rate = k[But-2-yne-1-sulfonyl chloride][Nucleophile] |

| Key Intermediate | Trigonal bipyramidal transition state |

| Stereochemistry | Inversion of configuration at the sulfur center |

| Common Nucleophiles | Amines, Alcohols, Alkoxides, Water |

| Product | Substituted sulfonyl compounds (e.g., sulfonamides, sulfonate esters) |

When a sulfonyl chloride possesses at least one α-hydrogen, as this compound does on its C1 carbon, it can undergo an elimination reaction in the presence of a non-nucleophilic base to form a highly reactive intermediate known as a sulfene (B1252967) (R₂C=SO₂). magtech.com.cncore.ac.uk

The mechanism for sulfene formation is generally considered to be a concerted bimolecular elimination (E2-like), where the base abstracts an α-proton at the same time the chloride ion is expelled. core.ac.uk This process avoids the formation of a discrete carbanion intermediate. The resulting sulfene is unstable and will rapidly react with any available nucleophiles or undergo cycloaddition reactions. For example, in the presence of an alcohol, it would be trapped to form a sulfonate ester.

The sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a but-2-yne-1-sulfonyl radical (CH₃-C≡C-CH₂-SO₂•) and a chlorine radical. magtech.com.cn This process is typically initiated by heat, ultraviolet light, or the use of a radical initiator. nih.govnih.gov

Once formed, the sulfonyl radical is a versatile intermediate. rsc.orgnih.gov It can participate in a variety of radical chain reactions, most notably the addition across carbon-carbon multiple bonds. nih.govrsc.orgresearchgate.net For instance, it can add to an alkene to form a new carbon-centered radical, which can then propagate the chain. nih.gov This reactivity allows for the formation of complex sulfone-containing molecules from simple unsaturated precursors. rsc.org

Reactivity of the But-2-yne Moiety

The carbon-carbon triple bond of the but-2-yne group is a region of high electron density, making it susceptible to attack by electrophiles. Conversely, the strong electron-withdrawing effect of the adjacent sulfonyl chloride group polarizes the π-system, rendering the alkyne "activated" and susceptible to attack by nucleophiles as well. acs.org

Electrophilic Addition: In the presence of an electrophile (E⁺), the π-electrons of the alkyne can act as a nucleophile, initiating an electrophilic addition reaction. wikipedia.orgyoutube.comlibretexts.orglasalle.educhemguide.co.uk The mechanism typically proceeds through a vinyl carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. The regioselectivity of the addition is influenced by the electronic effects of the substituents on the alkyne.

Nucleophilic Addition: The electron-withdrawing sulfonyl group makes the alkyne an electrophilic species, susceptible to conjugate (or Michael-type) addition by soft nucleophiles. acs.orglibretexts.orgkhanacademy.orgyoutube.com In this mechanism, a nucleophile attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of a vinylic carbanion intermediate. This intermediate is then typically protonated or reacts with another electrophile to yield the final product. This pathway is particularly efficient for alkynes bearing strong electron-withdrawing groups. acs.orglibretexts.org

Radical Addition: As noted, sulfonyl radicals can be generated from sulfonyl chlorides. In a process known as halosulfonylation, a sulfonyl radical generated from one molecule can add across the alkyne of another, forming a vinyl radical. rsc.org This intermediate can then be trapped by a halogen atom (from the sulfonyl chloride) to yield a β-halovinyl sulfone. rsc.org

Table 2: Addition Reactions of the But-2-yne Moiety

| Reaction Type | Key Reagent | Intermediate | Product Type |

|---|---|---|---|

| Electrophilic Addition | Electrophile (e.g., HBr) | Vinyl carbocation | Vinyl halide |

| Nucleophilic Addition | Nucleophile (e.g., RSH) | Vinylic carbanion | Substituted alkene |

| Radical Addition | Radical Initiator | Vinyl radical | Vinyl sulfone |

The alkyne moiety in this compound can act as a "dipolarophile" in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.govwikipedia.orgfu-berlin.de This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (such as an azide (B81097), nitrile oxide, or diazomethane) across the alkyne π-system. organic-chemistry.orgijrpc.com

The mechanism is a pericyclic reaction where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the alkyne participate in a cyclic transition state, leading to the formation of a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org The presence of the electron-withdrawing sulfonyl group can influence the rate and regioselectivity of the cycloaddition by lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. organic-chemistry.org This reaction is a powerful tool for the synthesis of complex heterocyclic compounds. ijrpc.comucl.ac.uk

Organometallic Catalysis Involving Alkynes

While specific examples involving this compound are not prominent in the literature, the reactivity of similar alkynyl halides is well-documented in transition metal catalysis. nih.govresearchgate.net These reactions are crucial for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Transition metal catalysts, featuring metals like platinum, palladium, gold, or ruthenium, can activate the alkyne functional group. acs.orgescholarship.org

For a substrate like this compound, a plausible catalytic cycle could involve the coordination of the transition metal to the carbon-carbon triple bond. This coordination activates the alkyne, making it more susceptible to nucleophilic attack. For instance, in reactions catalyzed by PtCl₂, it is proposed that an anti-attack of a nucleophile (like an alkene part of the same molecule or a solvent molecule) occurs on the (η²-alkyne)platinum complex. acs.org An analogous pathway could be envisioned for this compound in the presence of suitable nucleophiles and catalysts.

Another potential reaction is the oxidative addition involving the sulfonyl chloride group, although the C-S bond is generally robust. However, related compounds such as 1,4-dichloro-2-butyne (B41282) have been shown to undergo oxidative addition to organoplatinum(II) complexes, suggesting that the alkynyl moiety can participate directly in reactions with metal centers. dntb.gov.ua

Table 1: Plausible Organometallic Reactions and Key Mechanistic Steps for Alkynyl Sulfonyl Chlorides

| Reaction Type | Catalyst | Key Mechanistic Steps | Potential Product Type |

| Cycloaddition | Palladium, Nickel | Coordination to alkyne, oxidative addition/cyclometalation, reductive elimination. nih.gov | Cyclic compounds |

| Cross-Coupling | Palladium, Copper | Oxidative addition, transmetalation, reductive elimination. researchgate.net | Substituted alkynes |

| Hydrofunctionalization | Platinum, Gold | Coordination to alkyne, nucleophilic attack on activated alkyne, protonolysis. acs.org | Functionalized alkenes |

Radical Additions to Alkynes

The addition of radicals to carbon-carbon triple bonds is a fundamental process in organic synthesis. dalalinstitute.com For this compound, a radical reaction could be initiated at the alkyne. The general mechanism for a free-radical addition follows a three-step chain process: initiation, propagation, and termination. dalalinstitute.comwikipedia.org

Initiation: A radical initiator (e.g., a peroxide) generates a free radical.

Propagation: This radical adds to the alkyne triple bond. In the case of this compound, the addition of a radical (X•) would likely form a vinyl radical intermediate. This intermediate is stabilized by the adjacent sulfonyl group. The vinyl radical can then react with another molecule to propagate the chain. wikipedia.org

Termination: Two radicals combine to end the chain reaction. dalalinstitute.com

A specific example of this type of reaction is halosulfonylation, where a sulfonyl radical and a halogen add across the triple bond. nih.gov Sulfonyl radicals can be generated from sulfonyl chlorides under thermal or photochemical conditions, often mediated by a metal catalyst. The sulfonyl radical adds to the alkyne to give a vinyl radical, which is then trapped by a halogen atom. nih.gov This process is a valuable method for constructing highly functionalized sulfonyl compounds. nih.gov

Table 2: General Steps in Radical Addition to Alkynes

| Step | Description | Intermediate Species |

| Initiation | Formation of an initial radical from a non-radical precursor. | Initiator Radical |

| Propagation (Step 1) | The initiator radical attacks the alkyne, breaking the pi-bond. | Vinyl Radical |

| Propagation (Step 2) | The vinyl radical abstracts an atom from another molecule, creating the product and a new radical to continue the chain. | Product and Propagating Radical |

| Termination | Two radicals combine to form a stable, non-radical product. | Stable Molecule |

Concerted and Stepwise Mechanisms in Complex Transformations

Distinguishing between concerted and stepwise reaction mechanisms is a fundamental aspect of mechanistic chemistry. nih.gov A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously, passing through a single transition state. quora.com In contrast, a stepwise reaction involves two or more distinct steps and proceeds through one or more reactive intermediates. quora.comucla.edu

For this compound, different reactions could follow either pathway. For example, nucleophilic substitution at the sulfur atom of the sulfonyl chloride group is a common reaction. For most alkanesulfonyl and arenesulfonyl chlorides, solvolysis reactions are believed to proceed through a concerted Sₙ2-type mechanism, involving bimolecular nucleophilic substitution at the sulfur atom. researchgate.net

However, the presence of the alkyne functionality could potentially open up more complex, multi-step pathways. A reaction initiated at the alkyne, such as an electrophilic addition, would likely be a stepwise process. In this scenario, an electrophile would first attack the electron-rich triple bond to form a vinyl cation intermediate, which would then be captured by a nucleophile in a second step. libretexts.org The distinction between these pathways often depends on the stability of potential intermediates; if a stable intermediate can be formed, a stepwise mechanism is more likely. researchgate.net

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining the structures of transition states and intermediates, and calculating reaction energy profiles. acs.org While no specific DFT studies on this compound were identified, computational methods are routinely applied to understand the reactivity of related sulfonyl derivatives and alkynes.

DFT calculations could be used to investigate several aspects of this compound's reactivity:

Reaction Energetics: Calculating the activation energies for potential concerted versus stepwise pathways would provide strong evidence for the preferred mechanism under given conditions. acs.org

Intermediate Stability: The energy of potential intermediates, such as vinyl radicals or vinyl cations, can be calculated to assess the feasibility of stepwise mechanisms.

Transition State Analysis: DFT can locate and characterize the geometry of transition states, offering insight into the synchronous or asynchronous nature of bond formation and cleavage in concerted reactions. researchgate.net

Regioselectivity: In radical or electrophilic additions to the unsymmetrical alkyne, DFT could predict which carbon atom is more likely to be attacked by modeling the stability of the resulting intermediates. acs.org

For example, DFT studies on phosphine-catalyzed reactions have successfully revealed that regioselectivity is under kinetic control by comparing the energy barriers of different pathways. acs.org A similar approach would be invaluable in predicting the outcomes of reactions involving this compound.

Applications in Organic Synthesis and Transformations

Sulfonylation Reactions

The sulfonyl chloride group (-SO₂Cl) is a potent electrophilic functional group widely used for creating sulfonamide, sulfonate ester, and sulfone linkages. magtech.com.cn These reactions are fundamental in organic and medicinal chemistry for the synthesis of a vast number of biologically active compounds and functional materials. But-2-yne-1-sulfonyl chloride readily undergoes these transformations, allowing for the direct installation of the alkynyl-containing sulfonyl group.

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for the synthesis of sulfonamides. cbijournal.comresearchgate.net This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the HCl byproduct. libretexts.orglibretexts.org

This compound reacts efficiently with primary and secondary amines to yield the corresponding N-substituted but-2-yne-1-sulfonamides. The resulting sulfonamides are stable compounds that incorporate the reactive alkyne handle, making them valuable intermediates for further functionalization, for instance, in the development of targeted therapeutic agents or chemical probes. ekb.eg

Table 1: Synthesis of Sulfonamides from this compound

| Reactant (Amine) | Product | General Reaction Conditions |

| Primary Amine (R-NH₂) | N-Alkyl-but-2-yne-1-sulfonamide | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), 0 °C to RT |

| Secondary Amine (R₂-NH) | N,N-Dialkyl-but-2-yne-1-sulfonamide | Aprotic solvent (e.g., CH₂Cl₂), Base (e.g., Pyridine), 0 °C to RT |

Sulfonate Esters: Analogous to sulfonamide formation, this compound reacts with alcohols in the presence of a base to form sulfonate esters. eurjchem.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom and displacing the chloride. youtube.com This reaction is an effective method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions, with the added benefit of introducing an alkyne moiety. pearson.comlibretexts.org

Sulfones: Sulfones can be synthesized from sulfonyl chlorides through various methods, including the reaction with organometallic reagents like Grignard or organolithium reagents. libretexts.org These carbon-based nucleophiles attack the sulfonyl chloride to form a new carbon-sulfur bond. youtube.com Another route involves the radical addition of the sulfonyl chloride across an alkene or alkyne, a process that can be initiated by light or a radical initiator. rsc.org The reaction of this compound with a suitable organometallic reagent (R'-MgBr) would yield a sulfone containing both the butynyl group and the R' group attached to the sulfonyl moiety. Furthermore, magnesium can be used to reduce sulfonyl chlorides to sulfinate salts, which can then be alkylated to produce sulfones in a one-pot procedure. rsc.org

The reactivity of this compound allows for the incorporation of the but-2-yne-1-sulfonyl group into a wide variety of molecular structures. magtech.com.cn Beyond simple reactions with amines and alcohols, it can be used in more complex synthetic strategies. For example, under radical conditions, sulfonyl chlorides can add across carbon-carbon double bonds to form sulfonylated products. researchgate.net This allows for the functionalization of alkenes and the construction of intricate molecular frameworks. The ability to introduce the sulfonyl group, which can act as a key pharmacophore or a stable linker, combined with the presence of a reactive alkyne, makes this compound a valuable tool for building diverse chemical libraries.

Alkyne-Mediated Reactions

The terminal alkyne in this compound is a versatile functional group that can participate in a range of chemical transformations unique to carbon-carbon triple bonds. These reactions are orthogonal to the chemistry of the sulfonyl chloride group, meaning each part of the molecule can be reacted selectively under different conditions.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for a variety of applications, from drug discovery to materials science. wikipedia.orgjk-sci.com The terminal alkyne is a key functional group for one of the most prominent click reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction. wikipedia.org It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.org This reaction is known for its exceptional efficiency, specificity, and biocompatibility. nih.govnih.gov

This compound is an excellent substrate for CuAAC reactions. After the sulfonyl chloride moiety has been reacted to form a stable sulfonamide or sulfonate ester, the appended alkyne group is available to "click" with any azide-functionalized molecule. This two-step process allows for the modular construction of complex molecules. For example, a biologically active molecule containing an azide group can be readily and efficiently linked to the but-2-yne-1-sulfonyl scaffold. mdpi.com This strategy is widely employed in medicinal chemistry for creating libraries of compounds for biological screening and in chemical biology for labeling biomolecules. technologynetworks.com

Table 2: CuAAC Reaction with But-2-yne-1-sulfonyl Derivatives

| Alkyne Substrate (Post-Sulfonylation) | Azide Partner (R-N₃) | Product | Catalyst System |

| But-2-yne-1-sulfonamide | Benzyl Azide | 1,2,3-Triazole-linked sulfonamide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) |

| But-2-yne-1-sulfonate ester | Azido-functionalized sugar | 1,2,3-Triazole-linked sulfonate ester | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) |

| But-2-yne-1-sulfone | Azido-PEG | 1,2,3-Triazole-linked sulfone | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) |

Click Chemistry Applications

Sulfur Fluoride (B91410) Exchange (SuFEx) Chemistry and Alkynyl Sulfonyl Fluorides

Sulfur Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers, has become a powerful tool in chemical biology and drug discovery. sigmaaldrich.comnih.govresearchgate.net It relies on the unique reactivity of the sulfonyl fluoride (SO₂F) group, which is generally stable but can be selectively activated to form strong covalent bonds with nucleophiles. sigmaaldrich.comnih.govresearchgate.net Sulfonyl chlorides, such as this compound, are key precursors to sulfonyl fluorides.

The conversion of a sulfonyl chloride to a sulfonyl fluoride is typically achieved through a nucleophilic substitution reaction using a fluoride source. d-nb.infomdpi.comnih.govnih.govresearchgate.net This transformation replaces the more reactive S-Cl bond with the more stable yet selectively reactive S-F bond. nih.gov For this compound, this conversion would yield but-2-yne-1-sulfonyl fluoride, a valuable alkynyl sulfonyl fluoride hub for SuFEx click chemistry.

General Reaction Scheme:

The resulting alkynyl sulfonyl fluoride can then participate in SuFEx reactions with various nucleophiles, such as phenols and amines, to form sulfonates and sulfonamides, respectively. The alkyne functionality remains intact during this process, allowing for subsequent transformations, such as cycloaddition reactions.

Cyclization and Annulation Reactions

The dual functionality of this compound makes it an attractive substrate for cyclization and annulation reactions, providing access to a variety of heterocyclic structures.

Heterocyclic Synthesis (e.g., Quinolines, Furans, Pyrroles)

While direct, one-pot syntheses of heterocycles from this compound are not extensively documented, its structure suggests several plausible synthetic routes based on established methodologies.

Quinolines: The synthesis of quinoline (B57606) derivatives often involves the cyclization of precursors containing an aniline (B41778) moiety and a three-carbon chain. nih.goviipseries.orgnih.govorganic-chemistry.org A derivative of this compound, where the sulfonyl group is linked to an appropriately substituted aniline, could serve as a precursor for quinoline synthesis. For instance, reaction with a 2-aminoaryl boronic acid could lead to a diaryl sulfone which, upon intramolecular cyclization, could yield a quinoline ring system.

Furans: The Paal-Knorr furan (B31954) synthesis is a classic method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgpharmaguideline.comwikipedia.orgorganic-chemistry.org The alkyne in this compound can be transformed into a 1,4-dicarbonyl functionality through various oxidative or hydration methods. Subsequent treatment with an acid catalyst would then induce cyclization to form a substituted furan.

Pyrroles: Similar to furan synthesis, the Paal-Knorr pyrrole (B145914) synthesis utilizes 1,4-dicarbonyl compounds, which can be derived from this compound. organic-chemistry.orgorganic-chemistry.orgnih.govscholaris.ca An alternative approach involves the reaction of terminal alkynes with N-sulfonyl azides to form 1-sulfonyl-1,2,3-triazoles, which can then be converted to pyrroles. organic-chemistry.orgorganic-chemistry.orgnih.gov While this compound contains an internal alkyne, its derivatives could potentially be adapted for similar transformations.

Intramolecular Cyclizations

The presence of both an electrophilic sulfonyl chloride and a nucleophilic (upon activation) alkyne within the same molecule allows for the possibility of intramolecular cyclization reactions. For example, a derivative of this compound containing a tethered nucleophile could undergo cyclization to form a cyclic sulfone.

A plausible, though hypothetical, example is the intramolecular cyclization of a derivative where the terminal methyl group of the butyne chain is replaced with a group containing a nucleophilic moiety, such as a hydroxyl or amino group. Under appropriate conditions, the nucleophile could attack the alkyne, with the sulfonyl group acting as an activating or participating group, leading to the formation of a heterocyclic sulfone. A related, documented reaction is the regioselective tandem sulfonylation-cyclization of 1,5-dienes, which demonstrates the principle of sulfonyl radical-initiated cyclization. nih.gov

Hydrosulfonylation and Related Additions to Alkynes

The addition of a sulfonyl group and a hydrogen atom across a carbon-carbon multiple bond, known as hydrosulfonylation, is a powerful method for the synthesis of vinyl sulfones. researchgate.netsemanticscholar.orgnih.govox.ac.uknih.gov In the context of this compound, this reaction can occur in an intermolecular fashion, where a sulfonyl radical generated from one molecule adds to the alkyne of another.

This process is typically initiated by a radical initiator or by photoredox catalysis, which facilitates the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical. nih.govrsc.org This radical then adds to the alkyne, and the resulting vinyl radical abstracts a hydrogen atom from a suitable donor to complete the hydrosulfonylation.

Illustrative Reaction Conditions for Hydrosulfonylation:

| Catalyst/Initiator | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) | Reference |

| fac-Ir(ppy)₃ | (TMS)₃SiH | CH₂Cl₂ | Room Temp | High | nih.gov |

| AIBN | R₃SnH | Toluene | 80 | Moderate-High | General Radical Chemistry |

| None (Visible Light) | H₂O | H₂O | Room Temp | Good | General Photochemistry |

This table presents typical conditions for hydrosulfonylation reactions and is for illustrative purposes.

Cross-Coupling Reactions (e.g., Desulfitative Couplings)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.orgresearchgate.netrsc.orgorganic-chemistry.orgdntb.gov.uadocumentsdelivered.com Sulfonyl chlorides have been successfully employed as coupling partners in desulfitative cross-coupling reactions, where the sulfonyl group is extruded as sulfur dioxide (SO₂), leading to the formation of a new carbon-carbon bond. sioc-journal.cnresearchgate.netnih.gov

This compound can potentially participate in such reactions, acting as an alkynylating agent. In a typical palladium-catalyzed cycle, oxidative addition of the palladium catalyst to the S-Cl bond, followed by extrusion of SO₂, would generate an alkynyl-palladium intermediate. This intermediate could then undergo reductive elimination with another coupling partner to form the desired product.

Representative Desulfitative Cross-Coupling Partners:

| Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Aryl Boronic Acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O |

| Organostannane | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane |

| Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF |

This table provides examples of typical cross-coupling partners and conditions and is for illustrative purposes.

Synergistic Reactivity of Sulfonyl Chloride and Alkyne Moieties

The rich chemistry of this compound is a direct consequence of the synergistic interplay between its sulfonyl chloride and alkyne functional groups. The electron-withdrawing nature of the sulfonyl chloride group polarizes the alkyne, making it more susceptible to nucleophilic attack and radical additions. This activation is crucial for many of the reactions discussed, including cyclizations and hydrosulfonylation.

Conversely, the alkyne moiety serves as a versatile handle for a wide array of transformations. It provides the carbon framework for the construction of heterocyclic rings and is the site of addition reactions. The rigidity of the alkyne also imparts specific stereochemical constraints on the products of these reactions.

Tandem Reactions and Cascade Processes

The strategic arrangement of the sulfonyl chloride and alkyne functionalities in this compound makes it an ideal candidate for initiating tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly sought after in organic synthesis due to their efficiency and atom economy, rapidly building molecular complexity from simple precursors.

Research on the closely related prop-2-yne-1-sulfonyl chloride provides significant insight into the potential cascade pathways of this compound. In one study, the reaction of prop-2-yne-1-sulfonyl chloride with α-morpholinostyrene was shown to produce a variety of products through a cascade of reactions, with the outcome being highly dependent on the reaction conditions. rsc.org For instance, when the reaction is performed in the presence of an equimolar amount of triethylamine at 0°C, a cascade process leads to the formation of 4-acetyl-3-phenyl-2H-thiet 1,1-dioxide and 1-morpholino-1-phenyl-3-thiahex-1-en-5-yne 3,3-dioxide. rsc.org However, altering the stoichiometry of the base and lowering the temperature to -30°C redirects the cascade to yield 3-morpholino-3-phenyl-2-vinylidenethietan 1,1-dioxide and an open-chain sulphone. rsc.org This demonstrates the potential of alkynyl sulfonyl chlorides to act as precursors to complex heterocyclic systems through controlled cascade processes. The initial reaction likely involves the formation of a sulfene (B1252967) intermediate, which then undergoes subsequent reactions with the enamine.

The following table summarizes the key findings from the study on prop-2-yne-1-sulfonyl chloride, which can be extrapolated to understand the potential tandem and cascade reactions of this compound.

Table 1: Tandem/Cascade Reactions of Prop-2-yne-1-sulfonyl chloride with α-Morpholinostyrene

| Reactants | Base (Equivalents) | Temperature (°C) | Major Products | Reaction Type |

|---|---|---|---|---|

| Prop-2-yne-1-sulfonyl chloride, α-Morpholinostyrene | Triethylamine (1) | 0 | 4-Acetyl-3-phenyl-2H-thiet 1,1-dioxide, 1-Morpholino-1-phenyl-3-thiahex-1-en-5-yne 3,3-dioxide | Cascade |

These findings underscore the rich and tunable reactivity of alkynyl sulfonyl chlorides in cascade reactions, suggesting that this compound can be a valuable tool for the rapid construction of diverse and complex molecular scaffolds.

Chemo-, Regio-, and Stereoselectivity in Multifunctional Reactions

The presence of multiple reactive sites in this compound necessitates careful control over chemo-, regio-, and stereoselectivity to achieve desired synthetic outcomes. The sulfonyl chloride group is a potent electrophile, while the alkyne can undergo both electrophilic and nucleophilic additions, as well as participate in pericyclic reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions involving this compound and a nucleophile, the primary site of attack is typically the highly electrophilic sulfur atom of the sulfonyl chloride. However, under certain conditions, particularly with soft nucleophiles, conjugate addition to the alkyne could potentially compete. The choice of reagents and reaction conditions is therefore critical in directing the reaction to the desired functional group.

Regioselectivity , the preference for bond formation at one position over another, is a key consideration in addition reactions to the alkyne moiety of this compound. For instance, in halosulfonylation reactions of unsymmetrical alkynes, the regioselectivity of the addition of the sulfonyl group and the halogen is a crucial aspect. libretexts.org Generally, in electrophilic additions to alkynes, the electrophile adds to the less substituted carbon, following Markovnikov's rule, to form a more stable vinyl cation intermediate. libretexts.org In the case of this compound, the electronic and steric properties of the substituents on the alkyne would influence the regiochemical outcome of such additions.

Stereoselectivity , the preferential formation of one stereoisomer over others, is important when new chiral centers or geometric isomers are formed. For example, the addition of reagents across the alkyne triple bond can result in either syn or anti addition, leading to the formation of E or Z isomers of the resulting alkene. The stereochemical outcome is often dependent on the reaction mechanism. For instance, radical additions to alkynes can proceed via pathways that lead to specific stereoisomers. Similarly, reactions involving the formation of allene (B1206475) intermediates from propargyl systems can lead to axially chiral molecules, where stereocontrol is a significant challenge and opportunity.

The table below outlines the key selectivity considerations in multifunctional reactions involving this compound, based on general principles of organic reactivity.

Table 2: Selectivity in Multifunctional Reactions of this compound

| Selectivity Type | Description | Key Influencing Factors | Potential Outcomes |

|---|---|---|---|

| Chemoselectivity | Preferential reaction at the sulfonyl chloride or the alkyne. | Nature of the nucleophile (hard vs. soft), reaction conditions (temperature, catalyst). | Formation of sulfonamides/sulfonates vs. alkyne addition products. |

| Regioselectivity | Site of addition to the unsymmetrical alkyne. | Electronic effects of substituents, nature of the attacking species (electrophile or nucleophile), reaction mechanism. | Formation of different constitutional isomers in addition reactions. |

| Stereoselectivity | Formation of specific stereoisomers (E/Z isomers, enantiomers, diastereomers). | Reaction mechanism (e.g., syn vs. anti addition), use of chiral reagents or catalysts. | Preferential formation of one geometric isomer or enantiomer. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., H, C NMR of Derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including But-2-yne-1-sulfonyl chloride and its reaction products. H and C NMR spectra provide detailed information about the carbon-hydrogen framework of a molecule.

In the H NMR spectrum of this compound, the proton signals are expected in specific regions. The methyl protons (CH) attached to the alkyne would appear as a triplet, while the methylene (B1212753) protons (CH) adjacent to the electron-withdrawing sulfonyl chloride group would be significantly deshielded and appear further downfield as a quartet. acdlabs.com

The C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the alkyne (C≡C) have characteristic chemical shifts. nih.gov The methylene carbon adjacent to the sulfonyl chloride group would be found at a lower field due to the inductive effect of the sulfonyl group, while the methyl carbon would be observed at a higher field.

Table 1: Predicted H and C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| H | CH-C≡ | ~1.8 - 2.1 | t |

| H | ≡C-CH-S | ~3.8 - 4.2 | q |

| C | C H-C≡ | ~3 - 5 | - |

| C | CH-C ≡ | ~75 - 85 | - |

| C | ≡C -CH-S | ~80 - 90 | - |

| C | ≡C-C H-S | ~55 - 65 | - |

When this compound is converted into derivatives, such as sulfonamides or sulfonate esters, the NMR spectra will reflect the structural changes. dovepress.comnih.gov For example, in a sulfonamide derivative, the chemical shift of the methylene protons adjacent to the sulfur atom would be altered, and new signals corresponding to the amine moiety would appear.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (CHClOS), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion. The monoisotopic mass of the compound is 151.96988 Da. uni.lu

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that can help confirm the structure. libretexts.org For this compound, characteristic fragmentation would involve the loss of a chlorine radical (Cl•) or sulfur dioxide (SO). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and chlorine-containing fragment peaks, with a ratio of approximately 3:1 for the Cl (M) and Cl (M+2) isotopes. acdlabs.com

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

| 152 / 154 | [CHClOS] | Molecular ion peak (M) showing the Cl/Cl isotopic pattern. |

| 117 | [CHOS] | Fragment from the loss of Cl. |

| 87 | [CHS] | Fragment from the loss of SO and Cl. |

| 67 | [CHO] | A possible rearranged fragment. |

| 53 | [CH] | Butynyl fragment from the cleavage of the C-S bond. |

Predicted collision cross-section values for various adducts, such as [M+H]$^{+}$ and [M+Na]$^{+}$, can also be calculated, which is useful in ion mobility-mass spectrometry studies. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, strong absorption bands are expected for the sulfonyl group (SO). acdlabs.com Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic. acdlabs.com The carbon-carbon triple bond (C≡C) of the alkyne group typically shows a weak to medium absorption band, which may be weak or absent if the molecule is highly symmetrical. The C-S and S-Cl stretching vibrations are also expected in the fingerprint region of the spectrum.

Raman spectroscopy is particularly useful for identifying non-polar bonds. nih.gov Therefore, the C≡C stretching vibration, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. escholarship.org The S-Cl bond also gives rise to a characteristic Raman signal. ualberta.ca

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm) | Typical Raman Frequency (cm) |

| C-H (sp) | Stretch | 2950 - 2850 | 2950 - 2850 |

| C≡C | Stretch | 2260 - 2100 (weak/medium) | 2260 - 2100 (strong) |

| S=O | Asymmetric Stretch | 1370 - 1410 (strong) | 1370 - 1410 (medium) |

| S=O | Symmetric Stretch | 1166 - 1204 (strong) | 1166 - 1204 (strong) |

| C-S | Stretch | 800 - 600 | 800 - 600 |

| S-Cl | Stretch | 600 - 500 | 450 - 300 |

Crystallography (X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, this technique can provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com This information is crucial for understanding the molecule's conformation in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of related sulfonyl derivatives provides insight into expected structural features. researchgate.net For instance, the geometry around the sulfur atom is expected to be a distorted tetrahedron. The S=O bond lengths are typically around 1.43 Å, and the S-C and S-Cl bond lengths would also be determined with high precision. Furthermore, crystallographic analysis reveals intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. mdpi.com This technique is invaluable for confirming the absolute configuration of chiral derivatives.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of this compound, and monitoring the progress of its reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of sulfonyl chlorides. google.com Using a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can separate the target compound from starting materials, byproducts, and impurities. A UV detector is often employed for detection, as the sulfonyl chloride moiety provides sufficient chromophore for analysis. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is highly effective for analyzing volatile compounds. However, sulfonyl chlorides can be thermally labile and may degrade in the hot GC injector or on the column. core.ac.uk A common strategy to overcome this is to convert the sulfonyl chloride into a more stable derivative, such as a sulfonamide, prior to analysis. core.ac.uk This allows for accurate quantification and identification based on the derivative's retention time and mass spectrum. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between computational cost and accuracy. These methods are used to investigate the electronic structure of molecules, helping to predict their stability, properties, and reactivity. For But-2-yne-1-sulfonyl chloride, DFT calculations would provide detailed information about its geometry, orbital energies, and charge distribution.

Studies on related sulfonyl chlorides, such as arenesulfonyl chlorides, have successfully employed DFT to elucidate structural features and reaction mechanisms. semanticscholar.org For instance, DFT calculations have been used to determine bond lengths, bond angles, and torsional angles, revealing how substituents can induce steric strain or electronic effects that influence reactivity. semanticscholar.org Such an analysis for this compound would clarify the geometry around the sulfur atom and the orientation of the butynyl group relative to the sulfonyl chloride moiety.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electrophile.

For this compound, the LUMO is expected to be centered on the sulfonyl group, particularly on the sulfur-chlorine bond's antibonding orbital (σ* S-Cl). This indicates that the sulfur atom is the primary electrophilic site, susceptible to attack by nucleophiles. The HOMO would likely have significant contributions from the alkyne π-system and lone pairs on the oxygen and chlorine atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations can provide precise energy values and visualizations for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Representative Sulfonyl Chloride

| Orbital | Energy (eV) | Primary Atomic Contributions | Predicted Role in Reactivity |

|---|---|---|---|

| LUMO | -1.5 | σ* (S-Cl), p-orbitals on S | Site of nucleophilic attack |

| HOMO | -8.2 | p-orbitals on O, Cl; π (C≡C) | Electron donation in certain reactions |

| HOMO-LUMO Gap | 6.7 | - | Indicates moderate kinetic stability |

This table presents typical values for a generic sulfonyl chloride to illustrate the outputs of FMO analysis; specific values for this compound require dedicated computation.

Computational chemistry is invaluable for mapping out reaction pathways and understanding reaction mechanisms. By locating the transition state (TS)—the highest energy point along a reaction coordinate—and calculating its energy, chemists can determine the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the sulfur atom, DFT calculations can be used to model the entire reaction pathway. For example, in a reaction with an amine to form a sulfonamide, a computational study would:

Optimize the geometries of the reactants (this compound and the amine).

Locate the transition state structure where the new N-S bond is partially formed and the S-Cl bond is partially broken.

Optimize the geometries of the products (sulfonamide and HCl or chloride salt).

Calculate the energies of all species to construct a reaction energy profile.

Studies on the chloride-exchange reaction in arenesulfonyl chlorides have used DFT to confirm that the reaction proceeds via a single S_N2-like transition state rather than a two-step addition-elimination mechanism. semanticscholar.org Similar calculations for this compound would confirm the operative mechanism and quantify the energy barriers for its reactions with various nucleophiles.

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation, typically surrounding the solute. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

Studies on the solvolysis of various sulfonyl chlorides have used the extended Grunwald-Winstein equation to correlate specific rates of reaction with solvent nucleophilicity and ionizing power, providing quantitative insight into the role of the solvent. nih.govmdpi.com For this compound, computational modeling using solvation models would be crucial for accurately predicting its reactivity in different media, such as protic versus aprotic solvents, and for comparing theoretical predictions with experimental results. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time.

For a relatively small and flexible molecule like this compound, MD simulations could be used to:

Explore Conformational Space: Identify the most stable conformations (rotamers) resulting from rotation around the C-S and C-C single bonds.

Analyze Solvation Shell Structure: In an explicit solvent model, MD can show how solvent molecules arrange themselves around the solute and how these arrangements fluctuate over time.

Study Dynamic Behavior: Understand the flexibility of the molecule and the timescales of different motions, which can be important for its interaction with larger molecules or surfaces.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov While QSAR is not typically applied to a single reagent like this compound, it is a critical tool for designing series of its derivatives, such as sulfonamides, for applications in medicinal chemistry. sigmaaldrich.cn

A typical QSAR workflow for sulfonamides derived from this compound would involve:

Synthesizing a library of related sulfonamides by reacting the sulfonyl chloride with various amines.

Measuring the biological activity of each compound (e.g., enzyme inhibition).

Calculating a set of molecular descriptors for each compound using computational methods. These descriptors quantify various electronic, steric, and hydrophobic properties.

Using statistical methods (e.g., multiple linear regression) to build a model linking the descriptors to the observed activity.

QSAR models have been successfully developed for sulfonamides acting as carbonic anhydrase inhibitors, anticancer agents, and antidiabetics. nih.govnih.govmedwinpublishers.com Such models can guide the synthesis of new, more potent derivatives by predicting their activity before they are made.

Table 2: Common Computational Descriptors Used in QSAR Studies of Sulfonamides

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, atomic charges | Reactivity, electrostatic interactions |

| Steric | Molecular volume, surface area | Size, shape, fit in a binding site |

| Topological | Connectivity indices (e.g., ¹χv) | Molecular branching and structure |

| Hydrophobic | LogP (partition coefficient) | Solubility, membrane permeability |

Machine Learning and AI in Predicting Reactivity and Designing New Transformations

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by leveraging large datasets to make predictions without relying on explicit physical models. rsc.org In the context of this compound, ML could be applied in several ways:

Predicting Reaction Outcomes: ML models, trained on vast databases of known reactions, can predict the likely products, yields, or optimal conditions for a reaction involving this compound. researchgate.net

Predicting Reactivity: By representing the molecule with a set of computed descriptors (features), an ML model can be trained to predict its reactivity in a specific class of reactions. nih.gov For example, a model could predict the rate constant for its reaction with a series of nucleophiles. youtube.com

Discovering New Reactions: AI algorithms can suggest novel transformations or applications for this compound by identifying patterns in reactivity data that may not be obvious to human chemists.

These approaches often use quantum-mechanically derived descriptors as inputs, combining the predictive power of ML with the physical rigor of quantum chemistry to create highly accurate models for chemical reactivity. nih.govyoutube.com

Emerging Research Areas and Future Directions

Catalyst Development for But-2-yne-1-sulfonyl Chloride Transformations

Harnessing the full synthetic potential of this compound necessitates the development of sophisticated catalytic systems that can selectively activate either the sulfonyl chloride or the alkyne functional group.

Transition metal catalysis offers a powerful toolkit for the functionalization of both alkynes and sulfonyl chlorides. Nickel and gold, in particular, have shown promise in catalyzing reactions relevant to the functionalities present in this compound.

Nickel Catalysis: Nickel catalysts are well-established in mediating cross-coupling reactions and have recently been employed in the difunctionalization of alkynes using sulfonyl chlorides. bohrium.comnih.gov Research has demonstrated that nickel can catalyze the intermolecular carbosulfonylation of terminal alkynes, reacting them with organoboronic acids and sulfonyl chlorides to generate β,β-disubstituted vinyl sulfones with high regio- and stereocontrol. bohrium.com This reaction proceeds through the generation of a sulfonyl radical, which adds to the alkyne. bohrium.comrsc.org Applying this methodology to this compound could lead to intramolecular cyclizations or intermolecular coupling reactions, providing access to complex sulfur-containing heterocycles and functionalized olefins.

Gold Catalysis: Homogeneous gold catalysis is renowned for its ability to activate C-C multiple bonds, particularly alkynes, towards nucleophilic attack. acs.org While direct gold-catalyzed reactions of sulfonyl chlorides are less common, gold catalysts could activate the alkyne moiety of this compound for various transformations. researchgate.netacs.org This includes intramolecular cyclizations where a nucleophile, potentially derived from the sulfonyl group under certain conditions or from another part of a larger molecule, attacks the activated alkyne. Such pathways could yield valuable heterocyclic structures. acs.orgresearchgate.net

| Catalyst System | Potential Reaction Type | Anticipated Product from this compound | Reference |

|---|---|---|---|

| Nickel(II) complexes / Ligands | Intermolecular Carbosulfonylation / Sulfonylarylation | Highly substituted vinyl sulfones | bohrium.comrsc.org |

| Gold(I) / Gold(III) complexes | Intramolecular Hydrofunctionalization/Cyclization | Sulfur-containing heterocycles (e.g., sultones) | acs.orgresearchgate.net |

| Palladium(0) complexes | Heck-type or Suzuki-type couplings (post-transformation) | Functionalized alkenyl sulfones | mdpi.com |

| Copper(I) Iodide | Sulfonylation of organozinc reagents | Functionalized alkynyl sulfones | rsc.org |

While transition metal catalysis dominates many areas of synthesis, organocatalysis and biocatalysis are emerging as powerful, sustainable alternatives. Their application to this compound transformations remains a largely unexplored but promising field.

Organocatalysis: Organocatalysts, which are small, metal-free organic molecules, could potentially be used to activate this compound. For instance, chiral Lewis bases (e.g., phosphines or amines) might interact with the alkyne, rendering it susceptible to nucleophilic attack. Conversely, organocatalysts could be developed to facilitate reactions at the sulfonyl chloride center, such as in the enantioselective synthesis of chiral sulfonamides.

Biocatalysis: The use of enzymes for chemical transformations offers unparalleled selectivity under mild conditions. While specific enzymes for this compound have not been reported, the potential exists for biocatalytic approaches. For example, oxidoreductases could be explored for the selective reduction of the alkyne, or hydrolases could be investigated for controlled hydrolysis of the sulfonyl chloride group. The development of such biocatalytic routes would represent a significant advancement in the green synthesis of derivatives from this compound.

Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often under very mild conditions. These modern synthetic tools are particularly well-suited for radical-based transformations involving sulfonyl chlorides.

Photocatalysis: Visible-light photocatalysis has become a robust method for generating sulfonyl radicals from precursors like sulfonyl chlorides. bohrium.comnih.govnih.gov The process typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer to the sulfonyl chloride, causing cleavage of the S-Cl bond and formation of a sulfonyl radical. This reactive intermediate can then add across the alkyne of another molecule of this compound or other unsaturated systems. bohrium.com This strategy could enable novel polymerization or cyclization cascades, initiated by the formation of the but-2-yne-1-sulfonyl radical. rsc.orgresearchgate.net

Electrocatalysis: Electrosynthesis provides an alternative, oxidant-free method for generating radical species. researchgate.net By applying an electric potential, the sulfonyl chloride group can be reduced at the cathode to generate a sulfonyl radical and a chloride ion. This approach avoids the need for chemical reductants and offers high control over the reaction conditions. Electrochemical methods have been successfully used for the sulfonylation of alkynes, suggesting that this compound could be a suitable substrate for electrocatalytic transformations. researchgate.net

| Method | Activation Principle | Key Reactive Intermediate | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Photocatalysis | Single-electron transfer (SET) induced by visible light | But-2-yne-1-sulfonyl radical | Radical addition to alkenes/alkynes; Cyclization reactions | bohrium.comnih.gov |

| Electrocatalysis | Cathodic reduction of the S-Cl bond | But-2-yne-1-sulfonyl radical | Controlled radical polymerization; Dimerization | researchgate.net |

Development of Novel Reagents and Building Blocks

This compound is an ideal starting material for the synthesis of a diverse array of novel reagents and building blocks, owing to its two distinct and reactive functional handles.

The sulfonyl chloride moiety is a versatile electrophilic site that can react with a wide range of nucleophiles. molport.com Reaction with primary or secondary amines yields alkynyl sulfonamides, a class of compounds with applications in medicinal chemistry and as precursors for more complex structures like enediynes. ucl.ac.uknih.gov Similarly, reaction with alcohols provides alkynyl sulfonate esters, which are useful intermediates in organic synthesis. molport.com